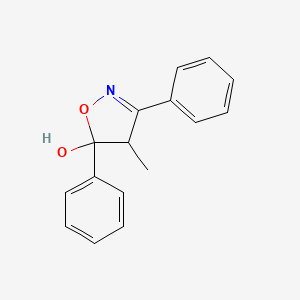

4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol

Description

Properties

CAS No. |

61184-64-3 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

4-methyl-3,5-diphenyl-4H-1,2-oxazol-5-ol |

InChI |

InChI=1S/C16H15NO2/c1-12-15(13-8-4-2-5-9-13)17-19-16(12,18)14-10-6-3-7-11-14/h2-12,18H,1H3 |

InChI Key |

UFNFMRGJXHNONY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NOC1(C2=CC=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

The most common approach to synthesize 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol involves cyclization of appropriate precursors such as hydroxylamine derivatives and α-keto esters or related intermediates. This method typically proceeds via a [3+2] cycloaddition or intramolecular cyclization, forming the oxazole ring.

Hydroxylamine and α-keto ester cyclization : Mixing hydroxylamine with α-keto esters under controlled conditions leads to the formation of 5-substituted 3-isoxazolols, which are structurally related to the target compound. This method is noted for its simplicity and relatively high regioselectivity, minimizing byproducts.

[3+2] Cycloaddition : Aldehydes and N-hydroximidoyl chlorides undergo [3+2] cycloaddition in the presence of bases like triethylamine, yielding trisubstituted dihydroisoxazoles. Subsequent oxidation steps can convert these intermediates into the desired oxazol-5-ol derivatives with good yields and regioselectivity.

Dehydration Reactions

Dehydration of dihydroisoxazole intermediates is a critical step in forming the oxazole ring system with the hydroxyl group intact.

Base-catalyzed dehydration : Inorganic bases such as sodium carbonate in aqueous methanol facilitate the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole precursors to yield the target compound. This method is advantageous for its mild conditions and relatively high yields (up to 92%) and purity (up to 99.7%) after recrystallization.

Acid-catalyzed dehydration : Treatment of dihydroisoxazole intermediates with trifluoroacetic acid at moderate temperatures (around 35°C) can also induce dehydration, producing the oxazole with yields around 74% and purity near 89%. However, this method may be less favorable for industrial scale due to lower purity and yield compared to base-catalyzed methods.

Industrially Relevant Synthesis

A patented method emphasizes a simple, cost-effective, and scalable process involving:

- Dehydration of the precursor compound in a methanol-water mixture.

- Use of inorganic bases to promote the reaction.

- Extraction with ethyl acetate and drying with anhydrous sodium sulfate.

- Recrystallization to achieve product purity exceeding 99%.

This method addresses previous limitations such as low yield and purity, making it suitable for industrial production.

Comparative Data Table of Preparation Methods

| Method Type | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-catalyzed dehydration | Sodium carbonate, methanol-water, reflux | 90-92 | 99.7 | High yield and purity, mild conditions, scalable | Requires careful control of pH and temperature |

| Acid-catalyzed dehydration | Trifluoroacetic acid, 35°C | 74 | 89 | Simple operation | Lower yield and purity, less industrially favorable |

| [3+2] Cycloaddition | Aldehydes + N-hydroximidoyl chlorides, triethylamine | High (variable) | High | Regioselective, metal-free | Multi-step, requires oxidation step |

| Hydroxylamine + α-keto ester cyclization | Mild conditions, often aqueous or organic solvents | Moderate to high | High | Simple, fewer byproducts | May require purification steps |

Research Findings and Notes

The presence of the hydroxyl group at the 5-position in this compound enhances its solubility and potential for further chemical modifications.

The base-catalyzed dehydration method is currently the most efficient for industrial-scale synthesis, offering a balance of high yield, purity, and cost-effectiveness.

Alternative synthetic routes involving cycloaddition reactions provide regioselectivity and metal-free conditions but may involve more complex reaction sequences and purification.

The compound’s synthesis is closely related to that of 5-methyl-3,4-diphenylisoxazole, with similar preparation challenges and strategies, indicating that advances in one area can inform improvements in the other.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,5-diphenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Various substituents can be introduced into the isoxazole ring through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like halogens and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring .

Scientific Research Applications

Antibacterial Properties

Research has shown that derivatives of isoxazole compounds, including 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol, exhibit significant antibacterial activity. A study evaluated several synthesized compounds for their effectiveness against Mycobacterium tuberculosis and found promising results. The compound was screened using Middlebrook 7H9 broth against the H37Rv strain of tuberculosis, with results indicating notable antibacterial properties comparable to standard drugs like streptomycin .

Immunomodulatory Effects

Isoxazole derivatives have also been studied for their immunoregulatory functions. A review highlighted the classification of these compounds into categories based on their immune-modulating activities—ranging from immunosuppressive to anti-inflammatory effects. The compound's ability to modulate immune responses suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the condensation of aromatic aldehydes with aromatic ketones under basic conditions. The resulting isoxazole derivatives can be characterized using techniques such as IR spectroscopy and NMR analysis to confirm their structural integrity .

Antitubercular Activity Study

A detailed investigation was conducted where various isoxazole derivatives were synthesized and tested for antitubercular activity. The study utilized a broth-based method for evaluating the efficacy against Mycobacterium tuberculosis, revealing that certain derivatives exhibited MIC values comparable to established treatments .

Immunomodulation Research

In another significant study, researchers explored the immunomodulatory effects of isoxazole derivatives on immune cell functions. The findings suggested that these compounds could potentially serve as therapeutic agents in managing inflammatory diseases by regulating cytokine production and immune cell activation .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-diphenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .

Comparison with Similar Compounds

5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol

- Key Differences : Replaces one phenyl group with a benzofuran moiety.

- Structural Features : The isoxazole ring adopts a shallow envelope conformation (puckering parameter Q = 0.2406 Å, φ = 183.41°), with the hydroxyl-bearing C atom deviating by 0.148 Å from the plane. This geometry facilitates C–H···O and O–H···N hydrogen bonds in the crystal lattice .

- Biological Relevance : Benzofuran substitution is associated with enhanced antiviral and anti-HIV activities in related compounds .

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A)

- Key Differences : Substituted oxadiazole (vs. oxazole) core with halogenated phenyl groups.

- Pharmacological Profile : Exhibits potent anti-breast cancer activity at 10 μM without cardiotoxicity in H9c2 cardiomyocytes. Higher concentrations induce ROS-mediated mitochondrial dysfunction .

Functional Group Variations

HAB-439/(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic Acid

- Key Differences : Incorporates a phosphonic acid group instead of a hydroxyl.

- Biological Activity: Acts as an aminopeptidase B inhibitor and stimulates delayed-type hypersensitivity (DTH) responses against pathogens like Salmonella typhimurium .

1,5-Dimethyl-3-[(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4-dione

- Key Differences : Fused benzodiazepine-oxazole hybrid.

- Structural Notes: Exhibits disorder in the oxazole ring and weak C–H···O interactions, suggesting reduced conformational stability compared to the target compound .

Pharmacological and Toxicological Profiles

*Inferred from structural analogs.

Conformational and Crystallographic Comparisons

- 4-Methyl-3,5-diphenyl derivative : Likely exhibits a similar envelope conformation to its benzofuran analog, given the shared dihydroisoxazole core. The phenyl groups may enhance π-π stacking interactions, while the hydroxyl group enables hydrogen bonding .

Biological Activity

4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol is a compound belonging to the oxazole family, characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of various aromatic ketones with aldehydes in the presence of a base catalyst. The resulting isoxazoline derivatives can be further modified to obtain oxazoles through cyclization reactions. The structural characterization is usually confirmed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antitubercular Activity

A significant study evaluated the antitubercular activity of several synthesized derivatives of oxazoles, including this compound. The compounds were tested against Mycobacterium tuberculosis H37Rv strain using Middlebrook 7H9 broth medium. Results indicated that some derivatives exhibited promising anti-tubercular activity comparable to standard drugs like streptomycin .

Anticancer Properties

Research has also highlighted the potential anticancer properties of oxazole derivatives. In vitro studies demonstrated that certain derivatives induced apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism involved increased expression of pro-apoptotic proteins such as p53 and activation of caspase pathways .

Study 1: Antitubercular Activity

In a study conducted by Dighe et al., several novel compounds were synthesized based on the oxazole framework. Among these, 4-Methyl-3,5-diphenyl derivatives showed significant inhibition against Mycobacterium tuberculosis with IC50 values comparable to established antitubercular agents . The study emphasized the importance of structural modifications to enhance biological efficacy.

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of oxazole derivatives against human cancer cell lines. Compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation. Notably, certain derivatives exhibited lower IC50 values than traditional chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer treatment .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.